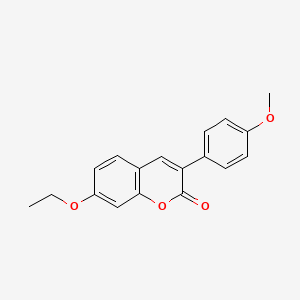

7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Description

7-Ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with an ethoxy group at position 7 and a 4-methoxyphenyl group at position 3. Its molecular formula is C₁₈H₁₆O₄ (inferred from structural analogs like 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, which has a molecular formula of C₁₆H₁₂O₄ ).

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-21-15-9-6-13-10-16(18(19)22-17(13)11-15)12-4-7-14(20-2)8-5-12/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVVLWSZQQCBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229397 | |

| Record name | 7-Ethoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263364-70-1 | |

| Record name | 7-Ethoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263364-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the following steps:

Benzene Derivative Formation: The starting material is often a benzene derivative, such as 4-methoxyphenol.

Chromone Core Formation: The benzene derivative undergoes a series of reactions, including cyclization and oxidation, to form the chromone core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can reduce the chromone core or other functional groups.

Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the chromone core, as well as substituted chromones with different functional groups.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods

The synthesis of 7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves condensation reactions. A common method is the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone core. The industrial production may utilize continuous flow reactors for optimized yields and purity through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Converts to corresponding quinones using reagents like potassium permanganate.

- Reduction : Dihydro derivatives can be formed through catalytic hydrogenation.

- Substitution : Electrophilic substitution can introduce different substituents on the aromatic ring.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as a therapeutic agent for treating infections.

Anticancer Properties

Several studies have focused on the anticancer effects of this compound. It has demonstrated the ability to induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression. The compound appears to target multiple signaling pathways involved in tumor growth and metastasis, making it a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism involves interactions with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular signaling pathways. Its ability to form hydrogen bonds and hydrophobic interactions enhances its biological efficacy.

Industrial Applications

Material Science

In industry, this compound is utilized in the production of dyes and optical brighteners. Its fluorescent properties make it suitable for applications in analytical chemistry as a probe.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. The compound was noted for its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Antioxidant Studies : In vitro assays revealed that this compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Mechanism of Action

The mechanism by which 7-ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, modulate signaling pathways, or scavenge free radicals. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

- Hydroxy vs. Ethoxy : The hydroxy analog (C12) demonstrated SIRT3 agonist activity, while alkoxy groups (e.g., ethoxy) may enhance P-gp inhibition due to increased lipophilicity .

- Chloro Substituents : Chloro analogs (e.g., 7-chloro) are less explored but may influence electronic properties and binding interactions .

Substituent Effects at Position 3

The 4-methoxyphenyl group at position 3 is critical for target engagement. Comparisons with other aryl substituents include:

Key Insights :

- 4-Methoxyphenyl vs.

- Chalcone Hybrids: Coumaro-chalcones with propenoyl substituents (e.g., compound A1) show stronger antileishmanial activity, suggesting that extended conjugation at position 3 improves efficacy .

Combined Substituent Effects

The interplay between substituents at positions 3 and 7 influences pharmacological profiles:

Key Insights :

- Synergistic Effects : Methoxy/ethoxy groups at position 7 combined with 4-methoxyphenyl at position 3 may balance lipophilicity and target specificity, as seen in P-gp inhibitors .

- Metabolic Stability : Ethoxy substituents likely reduce oxidative metabolism compared to hydroxy groups, extending half-life .

Biological Activity

7-Ethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, a synthetic compound derived from the chromone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromone backbone with an ethoxy group and a methoxyphenyl substituent, which enhance its chemical reactivity and biological activity. The structural formula can be represented as follows:

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its antimicrobial and anticancer properties.

- Receptor Modulation : It interacts with specific receptors, influencing cellular signaling pathways.

- Hydrophobic Interactions : The presence of hydrophobic groups allows for stronger binding to target proteins, enhancing its bioactivity.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential use in treating infections.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Antioxidant Effects : The compound has shown promising antioxidant activity, which can protect cells from oxidative stress .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased apoptotic cells compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong potential for development as an antimicrobial agent.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in the compound's action.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Formulation Development : Investigating potential formulations for therapeutic use in clinical settings.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.